molecular formula C17H24N2O5S B2551320 4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid CAS No. 888103-39-7

4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid

Cat. No.: B2551320
CAS No.: 888103-39-7
M. Wt: 368.45
InChI Key: QAMQSYDSTKFZGR-UHFFFAOYSA-N
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Description

4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid is a complex organic compound with the molecular formula C17H24N2O5S. This compound is known for its unique structure, which includes a piperazine ring substituted with a benzenesulfonyl group and a butanoic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with a benzenesulfonyl chloride to introduce the sulfonyl group. The final step involves the addition of the butanoic acid moiety through a condensation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used in the synthesis include dichloromethane and ethanol, while catalysts such as triethylamine may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-(2-propyn-1-yloxy)butanoic acid: This compound has a similar butanoic acid moiety but differs in the substituents on the piperazine ring.

    4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid: This compound features a pyridine ring instead of the benzenesulfonyl group.

Uniqueness

4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-oxo-4-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-13(2)14-3-5-15(6-4-14)25(23,24)19-11-9-18(10-12-19)16(20)7-8-17(21)22/h3-6,13H,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMQSYDSTKFZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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